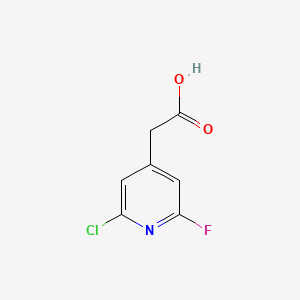![molecular formula C26H18N2O2 B13149763 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione CAS No. 88653-18-3](/img/structure/B13149763.png)
1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. One common method involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines . This reaction is followed by oxidation to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. Subsequent reactions with ethanethiol or thiophenol produce the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as gas-phase oxidation or liquid-phase oxidation. These methods typically use catalysts like vanadium pentoxide (V2O5) and involve precise control of reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and biphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound has been studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the production of colorants and as an analytical reagent for detecting metal ions.
Mécanisme D'action
The mechanism of action of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A related anthracene derivative used as an anticancer agent.
Ametantrone: Another anthracene-based compound with similar applications in oncology.
1,4-Bis(amino)anthracene-9,10-dione: A compound with similar structural features and biological activities.
Uniqueness
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
88653-18-3 |
|---|---|
Formule moléculaire |
C26H18N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1-amino-4-(4-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2 |
Clé InChI |
HIGZGUFHIDJASU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)













